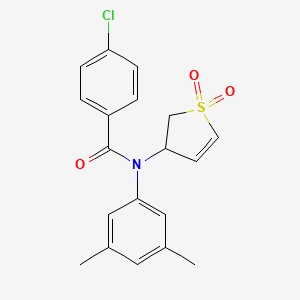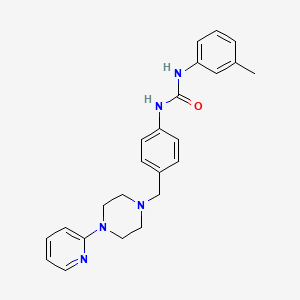![molecular formula C23H25BrN4O2 B2368893 N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide CAS No. 2137628-35-2](/img/structure/B2368893.png)
N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final coupling with the cyclohexyl and benzamide moieties is usually performed using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolinones .
Scientific Research Applications
N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately affecting cell behavior .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclohexylbenzamides: Compounds with similar structural features but different substituents on the benzamide moiety.
Uniqueness
N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(6-bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-14-3-5-15(6-4-14)21(29)25-17-8-10-18(11-9-17)26-23-27-20-12-7-16(24)13-19(20)22(30)28(23)2/h3-7,12-13,17-18H,8-11H2,1-2H3,(H,25,29)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDNWJFCUFJGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC3=NC4=C(C=C(C=C4)Br)C(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
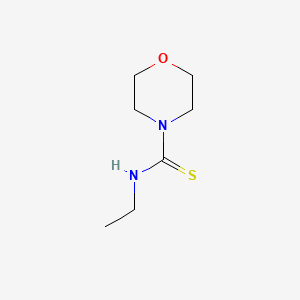
![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

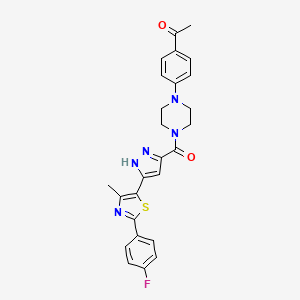
![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)
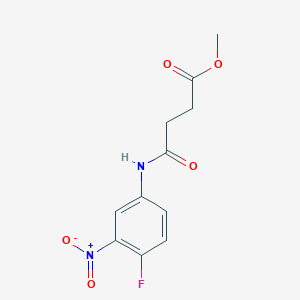

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)
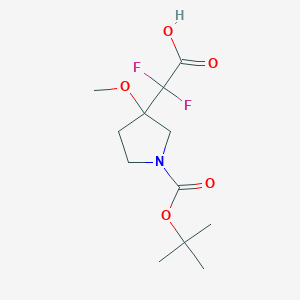
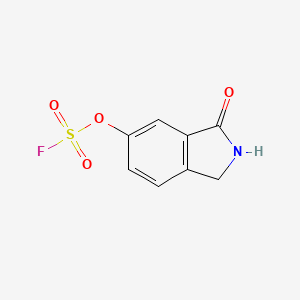
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
